molecular formula C17H14ClNO B7813847 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole CAS No. 832076-91-2

2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole

Cat. No.: B7813847
CAS No.: 832076-91-2
M. Wt: 283.7 g/mol
InChI Key: HUIMYAUDTWKZAK-UHFFFAOYSA-N
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Description

2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole is a chemical compound with the molecular formula C17H14ClNO . It features a biphenyl system linked to a 4-chloromethyl-5-methyl-oxazole ring, a structure of significant interest in medicinal and synthetic chemistry. The biphenyl-oxazole scaffold is a versatile building block in organic synthesis. The biphenyl moiety is a fundamental structure in many synthetic methodologies, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds . Furthermore, biphenyl derivatives are recognized as privileged structures in drug discovery, found in a wide range of biologically active compounds and marketed drugs with applications as anti-inflammatory, antibacterial, antifungal, and antitumor agents . The reactive chloromethyl group on the oxazole ring provides a handle for further functionalization, allowing researchers to create amide bonds, alkylate amines, or generate other derivatives for structure-activity relationship (SAR) studies or library synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-phenylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-16(11-18)19-17(20-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIMYAUDTWKZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478799
Record name 2-BIPHENYL-4-YL-4-CHLOROMETHYL-5-METHYL-OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832076-91-2
Record name 2-BIPHENYL-4-YL-4-CHLOROMETHYL-5-METHYL-OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Biphenyl 4 Yl 4 Chloromethyl 5 Methyl Oxazole

Retrosynthetic Analysis and Key Disconnection Strategies for the Oxazole (B20620) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.in The primary disconnections for 2-biphenyl-4-yl-4-chloromethyl-5-methyl-oxazole involve the oxazole ring and the biphenyl (B1667301) moiety.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can be disconnected through several established strategies. A common and effective approach is the C-O/C-N bond disconnection, which leads back to an α-haloketone and a primary amide. researchgate.netijpsonline.com This is a convergent strategy that allows for the independent synthesis of two key fragments, which are then combined in a cyclocondensation reaction.

Another key disconnection is at the C-C bond of the biphenyl group. This disconnection points towards a cross-coupling reaction, a robust and widely used method for the formation of biaryl linkages. researchgate.netrsc.org This strategy allows for the late-stage introduction of the biphenyl moiety, offering flexibility in the synthesis of analogues.

A plausible retrosynthetic pathway is depicted below:

Figure 1: Retrosynthetic Analysis of this compound

Development of Novel and Efficient Synthetic Routes to this compound

Based on the retrosynthetic analysis, the forward synthesis can be strategically planned, focusing on the efficient formation of the oxazole core and the introduction of the biphenyl substituent.

Cyclization Reactions for Oxazole Ring Formation

The formation of the substituted oxazole ring is a critical step in the synthesis. Several methods have been developed for this transformation, with condensation reactions being particularly prevalent.

The reaction of an α-halo ketone with a primary amide is a classic and reliable method for the synthesis of oxazoles, often referred to as the Bredereck synthesis. ijpsonline.com This reaction proceeds via an initial N-alkylation of the amide by the α-halo ketone, followed by cyclization and dehydration to form the oxazole ring.

For the synthesis of this compound, this would involve the reaction of 1,3-dichloro-2-butanone with 4-biphenylcarboxamide.

Table 1: Reaction Parameters for the Condensation of 1,3-dichloro-2-butanone and 4-biphenylcarboxamide

ParameterValue
Reactants1,3-dichloro-2-butanone, 4-biphenylcarboxamide
SolventToluene, DMF, or other high-boiling point solvents
CatalystNone, or a mild acid/base catalyst
Temperature80-120 °C
Reaction Time6-24 hours

Note: The specific conditions would need to be optimized for yield and purity.

More recent developments in oxazole synthesis include metal-catalyzed cycloaddition reactions. These methods can offer milder reaction conditions and improved regioselectivity. For instance, palladium- or copper-catalyzed oxidative cyclization reactions have been developed for the synthesis of trisubstituted oxazoles. rsc.org A photoflow-mediated [3 + 2] cycloaddition between diazo compounds and nitriles has also been reported as a streamlined approach to oxazole synthesis. acs.org

While these methods are powerful, their application to the specific synthesis of this compound would require the synthesis of appropriately functionalized precursors.

Introduction of the Biphenyl Moiety

The biphenyl moiety is a common structural motif in many biologically active compounds. researchgate.net Its introduction is typically achieved through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds between aryl groups. rsc.orggre.ac.uk This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or ester.

In the context of synthesizing this compound, the Suzuki-Miyaura coupling could be employed in two ways:

Pre-assembly of the biphenyl amide: 4-Bromobenzamide can be coupled with phenylboronic acid to synthesize 4-biphenylcarboxamide. This intermediate is then used in the oxazole formation step as described in section 2.2.1.1.

Post-oxazole formation coupling: A 2-(4-bromophenyl)-4-chloromethyl-5-methyl-oxazole intermediate could be synthesized and then subjected to a Suzuki-Miyaura coupling with phenylboronic acid to introduce the second phenyl ring.

Table 2: Typical Conditions for a Suzuki-Miyaura Cross-Coupling Reaction

ComponentExample
Aryl Halide4-Bromobenzamide or 2-(4-bromophenyl)-4-chloromethyl-5-methyl-oxazole
Boronic AcidPhenylboronic acid
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium catalysts
BaseNa₂CO₃, K₂CO₃, or Cs₂CO₃
SolventToluene/water, dioxane/water, or DMF
Temperature80-110 °C

Other notable cross-coupling reactions for biphenyl synthesis include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). rsc.orgresearchgate.net The choice of method often depends on the functional group tolerance and the availability of the starting materials.

Pre-functionalized Biphenyl Precursors

The synthesis of this compound fundamentally relies on the initial construction of a biphenyl scaffold that is appropriately functionalized for subsequent oxazole ring formation. The use of pre-functionalized biphenyl precursors is a key strategy to streamline the synthetic sequence. A common and versatile method for creating the biphenyl core is the Suzuki-Miyaura coupling reaction. tandfonline.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of a phenylboronic acid with a phenyl halide.

For the synthesis of the target compound, a strategic approach would involve coupling a substituted phenylboronic acid with 4-bromo-benzamide or a related derivative. The amide functionality is a direct precursor for building the oxazole ring. Alternatively, a precursor like biphenyl-4-carboxylic acid methyl ester can be synthesized first and then converted to the necessary amide. researchgate.net This pre-functionalization ensures that the biphenyl moiety is correctly positioned at what will become the C2 position of the oxazole ring.

Table 1: Examples of Pre-functionalized Biphenyl Precursors for Oxazole Synthesis

Precursor Name Coupling Partners for Suzuki Reaction Subsequent Functional Group
Biphenyl-4-carboxamide Phenylboronic acid + 4-Bromobenzamide Amide
4'-Methoxy-biphenyl-4-carboxylic acid (4-Methoxyphenyl)boronic acid + Methyl 4-bromobenzoate Ester (to be converted to amide)
Biphenyl-4-carbonitrile Phenylboronic acid + 4-Bromobenzonitrile Nitrile (to be converted to amide)

Regioselective Chloromethylation and Methylation at the Oxazole Ring

Achieving the precise substitution pattern of a chloromethyl group at the C4 position and a methyl group at the C5 position of the oxazole ring requires highly regioselective methods. A direct and facile process has been developed for the preparation of 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles, which is directly applicable to the target compound. x-mol.netresearchgate.net

This methodology avoids direct methylation or chloromethylation of a pre-formed oxazole ring. Instead, it begins with a precursor that already contains the C5-methyl group. The key intermediate is a 2-aryl-4,5-dimethyloxazole N-oxide, which is then subjected to a deoxygenation-chlorination reaction. The use of phosphorus oxychloride (POCl₃) in the presence of a hydrogen chloride (HCl) salt of the N-oxide intermediate allows for the highly regioselective chlorination of the methyl group at the C4 position. x-mol.netresearchgate.net

Strategies for Site-Specific Functionalization

The high degree of site-specificity in the chloromethylation step is a critical aspect of the synthesis. Research has demonstrated that the reaction's regioselectivity is dependent on the state of the oxazole N-oxide intermediate. x-mol.netresearchgate.net

N-Oxide/HCl Salt Method : When the 2-aryl-4,5-dimethyloxazole N-oxide is protonated to form its HCl salt, the subsequent reaction with POCl₃ proceeds with high regioselectivity. This process favors the deoxygenation of the N-oxide and a concurrent chlorination of the adjacent methyl group at the C4 position to yield the desired 4-chloromethyl product. x-mol.netresearchgate.net An explanation for this high regioselectivity involves the specific electronic and steric environment created by the protonated N-oxide, which directs the chlorinating agent to the C4-methyl position. x-mol.net

Reaction of Free N-Oxide : In contrast, the reaction of the corresponding free N-oxide (without the HCl salt) with POCl₃ can lead to different outcomes, including the opening of the oxazole ring rather than the desired chlorination. researchgate.net

This strategic use of an acid salt to control the reaction pathway is a powerful tool for achieving site-specific functionalization in heterocyclic chemistry.

Protecting Group Chemistry in Synthetic Sequences

In the synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com While the core synthesis might not require protecting groups if the biphenyl moiety is unsubstituted, their use becomes critical if other reactive functionalities (e.g., hydroxyl, amino) are present on either phenyl ring.

The choice of protecting groups must be orthogonal, meaning each group can be removed under specific conditions without affecting others. jocpr.com

Table 2: Potential Protecting Groups for Substituted Biphenyl Precursors

Functional Group to Protect Protecting Group Example Abbreviation Removal Conditions Stability
Hydroxyl (-OH) tert-Butyldimethylsilyl ether TBDMS Fluoride source (e.g., TBAF) Stable to POCl₃
Amino (-NH₂) tert-Butyloxycarbonyl Boc Strong acid (e.g., TFA) Stable to POCl₃
Carboxylic Acid (-COOH) Benzyl ester Bn Hydrogenolysis (H₂, Pd/C) Stable to POCl₃

These protecting groups would be installed on the pre-functionalized biphenyl precursor and must be robust enough to withstand the conditions of both oxazole ring formation and the POCl₃-mediated chlorination step. They would then be removed in the final stages of the synthesis to yield the desired functionalized product.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. For the key deoxygenation-chlorination step, several parameters can be adjusted. Studies on related oxazole syntheses show that factors like solvent, temperature, and reagent stoichiometry are critical. smolecule.comresearchgate.net The reported regioselective preparation of 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles notes that the products can be isolated by direct precipitation, which suggests high yields and purity under optimized conditions. x-mol.netresearchgate.net

Table 3: Optimization Parameters for the Regioselective Chlorination Step

Parameter Condition Rationale Potential Outcome
Solvent Aprotic solvents (e.g., DMF, Dichloromethane) Solubilizes reagents and intermediates without interfering with the reaction. researchgate.netsmolecule.com Improved reaction rate and yield.
Temperature 0°C to reflux Balances reaction rate with the potential for side reactions. smolecule.com Optimal temperature increases yield and minimizes byproduct formation.
Reagents POCl₃ with HCl The combination is key for high regioselectivity. x-mol.netresearchgate.net Ensures formation of the desired C4-chloromethyl isomer.
Stoichiometry Excess POCl₃ Ensures complete conversion of the N-oxide intermediate. Drives the reaction to completion, maximizing yield.

By systematically varying these conditions, the synthesis can be fine-tuned to achieve the highest possible efficiency.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. ijpsonline.com These approaches focus on minimizing hazardous waste, reducing energy consumption, and using renewable resources. Several green methods are applicable to the synthesis of oxazole derivatives. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and often increase product yields by promoting efficient and uniform heating. nih.govsciencescholar.us

Catalysis : The use of efficient catalysts, such as copper or palladium in coupling reactions, can reduce the need for stoichiometric reagents and enable reactions under milder conditions. tandfonline.comijpsonline.com

Alternative Solvents : Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep-eutectic solvents can significantly reduce the environmental footprint of the synthesis. ijpsonline.com

Solvent-Free Reactions

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate solvent waste at the source. nih.gov For oxazole synthesis, several solvent-free strategies have been explored.

One notable approach is the copper-catalyzed, solvent-free annulation, which can produce 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen. organic-chemistry.org Another method involves mechanochemistry, where reactants are combined by grinding or milling, often in the absence of any solvent. researchgate.net These solid-phase reactions can be highly efficient and produce minimal waste. sciencescholar.us Applying these principles, the formation of the oxazole ring from a biphenyl precursor could potentially be achieved by grinding the solid reactants together, possibly with a catalytic amount of a dehydrating agent, thus aligning the synthesis with key goals of green chemistry.

Catalyst Development for Sustainable Synthesis

The pursuit of sustainable chemical manufacturing has driven the development of novel catalytic systems that are not only efficient but also environmentally benign. For the multi-step synthesis of a complex molecule like this compound, the focus lies on catalysts that are recoverable, reusable, and can function under mild reaction conditions, often in greener solvents. Key areas of development include the use of heterogeneous catalysts, particularly those based on nanoparticles, and the application of palladium- and copper-based catalysts in key bond-forming reactions.

The construction of the 2-biphenyl-4-yl moiety typically involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling. Traditionally, this reaction utilizes homogeneous palladium catalysts, which can be difficult to separate from the product, leading to contamination and loss of the precious metal. To overcome these limitations, significant research has been directed towards the development of heterogeneous palladium catalysts. These catalysts often involve the immobilization of palladium nanoparticles on various supports, which facilitates easy recovery and reuse.

One promising approach is the use of palladium supported on hydrotalcite (HT), which has shown remarkable efficiency and superior activity for Suzuki-Miyaura coupling reactions in water, a green solvent. mdpi.com Such catalysts can be recycled multiple times without a significant drop in activity, offering a cost-effective and sustainable alternative to homogeneous systems. mdpi.com Another innovative strategy involves the use of a water-soluble fullerene-supported PdCl2 nanocatalyst, which has demonstrated high yields for the synthesis of biphenyl carboxylic acids at room temperature in water with very low catalyst loading. researchgate.net

Magnetically recoverable nanocatalysts represent another significant advancement in sustainable catalysis. These catalysts typically consist of a magnetic core, such as iron oxide (Fe3O4), coated with a stabilizing layer (e.g., silica) and functionalized with a catalytically active metal like palladium or copper. mdpi.comnih.gov The magnetic core allows for the easy separation of the catalyst from the reaction mixture using an external magnet, enabling straightforward recycling. nih.gov Such catalysts have been successfully employed in a variety of organic transformations, including the synthesis of N-heterocycles, and show great promise for complex multi-step syntheses. mdpi.comnih.gov For the synthesis of the target molecule, a magnetically recoverable palladium catalyst could be envisioned for the Suzuki coupling step to form the biphenyl group.

The formation of the substituted oxazole ring itself can also be achieved using sustainable catalytic methods. Copper-based catalysts, which are more abundant and less expensive than palladium, have been explored for the synthesis of oxazole derivatives. For instance, a copper(II) complex immobilized on magnetic nanoparticles has been shown to be a highly efficient and recoverable catalyst for the preparation of oxazoles. nih.gov Furthermore, heterogeneous catalysts like Cu(II)-SBA-15 have been used for the synthesis of 2-aryl benzoxazoles, demonstrating good recyclability and a broad substrate scope. ijpsonline.com These copper-catalyzed methods could be adapted for the cyclization step in the synthesis of the 4-chloromethyl-5-methyl-oxazole core.

The table below summarizes some of the key research findings in the development of sustainable catalysts for reactions relevant to the synthesis of this compound.

Catalyst SystemRelevant ReactionKey Findings
Palladium supported on Hydrotalcite (HT/NC/Pd)Suzuki-Miyaura CouplingHighly efficient in water, recyclable over 10 times with excellent yield. mdpi.com
Water-soluble fullerene-supported PdCl2 nanocatalystSuzuki-Miyaura CouplingYields >90% at room temperature in water with 0.05 mol% catalyst loading; recyclable. researchgate.net
Magnetically recoverable Pd catalyst ('SiO2'-NH2-Pd)Suzuki-Miyaura CouplingWorks in mild aqueous conditions with low Pd loading and no phosphine (B1218219) ligand. doi.org
Copper (II) complex on magnetic nanoparticles (Fe3O4@SiO2-Bipyridine-CuCl2)Oxazole SynthesisEcofriendly system in ethanol; reusable for 7 cycles without significant loss of activity. nih.gov
Cu(II)-SBA-15Benzoxazole SynthesisRecyclable and eco-friendly heterogeneous catalyst with broad substrate scope. ijpsonline.com

Mechanistic Organic Chemistry of 2 Biphenyl 4 Yl 4 Chloromethyl 5 Methyl Oxazole

Reactivity Profiling of the Chloromethyl Group

The chloromethyl group at the C4 position of the oxazole (B20620) ring is a key site of reactivity, primarily due to the carbon-chlorine bond's polarity and the potential for stabilization of reactive intermediates by the adjacent oxazole ring. Its reactivity profile is dominated by nucleophilic substitution, with possibilities for elimination and radical reactions under specific conditions.

The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This substitution can proceed through two primary mechanistic pathways: the unimolecular SN1 reaction and the bimolecular SN2 reaction. The preferred pathway is contingent on several factors, including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.

The SN2 pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. Given that the chloromethyl group is a primary halide, steric hindrance is minimal, which generally favors the SN2 mechanism. masterorganicchemistry.com

Conversely, the SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. The viability of this pathway is highly dependent on the stability of the resulting carbocation. In the case of 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole, the carbocation formed at the methylene (B1212753) carbon would be adjacent to the oxazole ring. This proximity allows for potential resonance stabilization of the positive charge by the lone pairs of electrons on the oxygen and nitrogen atoms of the oxazole ring, as well as by the aromatic π-system of the biphenyl (B1667301) group. This stabilization, analogous to that of benzylic carbocations, could make the SN1 pathway competitive under appropriate conditions, such as in the presence of a weak nucleophile and a polar protic solvent. youtube.com

It is also conceivable that the oxazole ring itself could participate as a neighboring group. wikipedia.orgresearchgate.net The nitrogen or oxygen atom of the oxazole could potentially attack the electrophilic carbon in an intramolecular fashion, forming a bicyclic intermediate. This anchimeric assistance could accelerate the rate of the substitution reaction and influence the stereochemical outcome. dalalinstitute.com

The competition between the SN1 and SN2 pathways can be influenced by the electronic nature of the substituents on the biphenyl ring. Electron-donating groups on the biphenyl moiety would further stabilize the carbocation intermediate, thereby favoring the SN1 mechanism. Conversely, electron-withdrawing groups would destabilize the carbocation, making the SN2 pathway more likely. A Hammett plot analysis for the reaction with a series of substituted biphenyl analogues could provide quantitative insight into these electronic effects. researchgate.net

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Primary, but with potential for resonance-stabilized carbocationPrimary carbon with low steric hindrance
Nucleophile Weak nucleophiles (e.g., water, alcohols)Strong nucleophiles (e.g., hydroxide, alkoxides)
Solvent Polar protic solvents (e.g., ethanol, water)Polar aprotic solvents (e.g., acetone, DMSO)
Leaving Group Good leaving group (chloride is moderate)Good leaving group
Substituents Electron-donating groups on the biphenyl ringElectron-withdrawing groups on the biphenyl ring

Elimination reactions, specifically β-elimination, are a potential side reaction to nucleophilic substitution, although they are generally less favored for primary halides. For an elimination reaction to occur from the chloromethyl group of this compound, a proton would need to be abstracted from an adjacent atom. Since there are no hydrogen atoms on the C4 or C5 atoms of the oxazole ring, a standard E2 or E1 elimination is not possible. However, under forcing conditions with a strong, sterically hindered base, other elimination pathways could be envisioned, though they are considered unlikely. doubtnut.comdoubtnut.com

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage under the influence of UV light or radical initiators to form a carbon-centered radical. masterorganicchemistry.comyoutube.comkhanacademy.org The resulting radical would be stabilized by resonance with both the oxazole ring and the biphenyl system, in a manner analogous to a benzylic radical. This stability suggests that this compound could participate in free-radical reactions. For instance, in the presence of a radical initiator and a suitable hydrogen donor, the chloromethyl group could be reduced to a methyl group. Conversely, further radical halogenation at the methyl group is a possibility under appropriate conditions.

Electrophilic and Nucleophilic Attack on the Oxazole Ring System

The oxazole ring in this compound is an aromatic heterocycle, and its reactivity towards electrophiles and nucleophiles is influenced by the electronic properties of its substituents.

The susceptibility of the oxazole ring to electrophilic attack is determined by the electron density of the ring. Substituents that donate electron density to the ring activate it towards electrophilic substitution, while those that withdraw electron density deactivate it.

2-Biphenyl group: The biphenyl group at the C2 position is generally considered to be electron-donating through resonance, thereby activating the oxazole ring.

5-Methyl group: The methyl group at the C5 position is a weak electron-donating group through an inductive effect, which also contributes to the activation of the ring.

4-Chloromethyl group: The chloromethyl group at the C4 position is electron-withdrawing due to the inductive effect of the electronegative chlorine atom. This group deactivates the oxazole ring towards electrophilic attack.

The positions on the oxazole ring are not equally reactive. In general, for electrophilic substitution on oxazoles, the C5 and C4 positions are the most susceptible to attack. wikipedia.orgpharmaguideline.com The regioselectivity of such reactions on this compound will be directed by the interplay of the electronic effects of the substituents. The activating biphenyl and methyl groups at C2 and C5, respectively, would be expected to direct incoming electrophiles to the C4 or C5 positions. However, the C4 position is already substituted with a deactivating chloromethyl group. The C5 position is also substituted. Therefore, electrophilic attack on the oxazole ring itself is likely to be difficult. If it were to occur, it would most likely happen on the more activated biphenyl ring.

Nucleophilic attack directly on the oxazole ring is generally rare due to the electron-rich nature of the aromatic system. pharmaguideline.com It is more likely to occur if the ring is first activated by quaternization of the nitrogen atom, forming an oxazolium salt, which significantly increases the electrophilicity of the ring carbons, particularly C2.

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific information regarding the mechanistic organic chemistry of the compound This compound . While research exists on related structures such as biphenyl derivatives and various substituted oxazoles, detailed studies focusing on the precise steric and electronic roles of the biphenyl moiety, specific rearrangement reactions, or computational analyses of this particular molecule are not available in the public domain.

General principles of organic chemistry allow for postulations about its reactivity. For instance, the chloromethyl group is an expected site of nucleophilic substitution, and the biphenyl group likely influences the electronic properties of the oxazole ring. However, without specific experimental or computational data for this compound, any detailed discussion would be speculative and not based on verified research findings.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline based on the currently available scientific literature. The following sections of the proposed article could not be substantiated with specific data for the target compound:

Computational Chemistry in Elucidating Reaction Mechanisms:A search for computational studies yielded no results for this particular compound.

Further research and publication in peer-reviewed journals would be necessary to provide the specific mechanistic details requested for this compound.

Derivatization and Functionalization Strategies of 2 Biphenyl 4 Yl 4 Chloromethyl 5 Methyl Oxazole

Transformations at the Chloromethyl Position

The chloromethyl group is a key site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Synthesis of Amine, Ether, Thiol, and Ester Derivatives

The chlorine atom of the chloromethyl group can be readily displaced by various nucleophiles to form a range of derivatives.

Amine Derivatives: Reaction with primary or secondary amines leads to the formation of the corresponding amino derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. A linear synthetic strategy can be employed to produce novel amine derivatives. researchgate.net This approach has been utilized in the synthesis of new classes of potential anticancer agents. researchgate.net

Ether Derivatives: Alkoxides or phenoxides can be used to displace the chloride, yielding ether derivatives. This classic Williamson ether synthesis provides a straightforward method for introducing diverse alkoxy or aryloxy moieties.

Thiol Derivatives: Thiol derivatives are accessible through the reaction with thiols or thiolate salts. For instance, S-alkylation of triazole-3-thiol derivatives can be achieved using halogenated compounds in the presence of a base like cesium carbonate. mdpi.com This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. mdpi.com

Ester Derivatives: Carboxylate anions can act as nucleophiles to form ester derivatives. Esterification is a well-established synthetic technique in medicinal chemistry, often employed to create prodrugs that can enhance bioavailability. nih.gov

Table 1: Synthesis of Derivatives from the Chloromethyl Position
Derivative TypeGeneral ReactionKey Reagents
AmineR-CH₂Cl + R'R''NH → R-CH₂NR'R'' + HClPrimary/Secondary Amine, Base
EtherR-CH₂Cl + R'O⁻ → R-CH₂OR' + Cl⁻Alkoxide/Phenoxide
ThiolR-CH₂Cl + R'S⁻ → R-CH₂SR' + Cl⁻Thiol/Thiolate Salt
EsterR-CH₂Cl + R'COO⁻ → R-CH₂OCOR' + Cl⁻Carboxylate Salt

Formation of Quaternary Ammonium Salts

The chloromethyl group can react with tertiary amines to form quaternary ammonium salts. researchgate.net These salts have applications as phase-transfer catalysts, disinfectants, and antimicrobial agents. The quaternization reaction involves the alkylation of the tertiary amine, resulting in a positively charged nitrogen atom. nih.govresearchgate.net The structure of the quaternary ammonium compound, particularly the nature of the organic groups attached to the nitrogen, influences its chemical and biological properties. nih.gov

Wittig and Horner-Wadsworth-Emmons Reactions from Phosphonium (B103445) Ylides

The chloromethyl group is a precursor for the generation of phosphonium ylides, which are key reagents in Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Wittig Reaction: The chloromethyl derivative can be converted to a phosphonium salt by reaction with triphenylphosphine. Treatment of the phosphonium salt with a strong base generates a phosphonium ylide. This ylide can then react with aldehydes or ketones to form alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: A more common and often preferred alternative is the HWE reaction. wikipedia.orgorganic-chemistry.org The chloromethyl compound is first reacted with a phosphite ester, such as triethyl phosphite, to form a phosphonate ester. Deprotonation of the phosphonate ester with a base generates a stabilized phosphonate carbanion. wikipedia.orgresearchgate.net This carbanion then reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. organic-chemistry.org The HWE reaction is a versatile tool for the stereocontrolled synthesis of alkenes. researchgate.net

Table 2: Olefination Reactions from the Chloromethyl Position
ReactionKey IntermediatesProduct
Wittig ReactionPhosphonium Salt, Phosphonium YlideAlkene
Horner-Wadsworth-Emmons ReactionPhosphonate Ester, Phosphonate Carbanion(E)-Alkene

Modifications of the Methyl Group at Position 5

The methyl group at the 5-position of the oxazole (B20620) ring, while generally less reactive than the chloromethyl group, can also undergo functionalization.

Oxidation Reactions

The methyl group can be oxidized to introduce oxygen-containing functional groups. For instance, studies on similar compounds, such as 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, have shown that the methyl group can be metabolized to a hydroxymethyl group. rrpharmacology.ru This suggests that chemical oxidation could be employed to synthesize the corresponding alcohol derivative. Further oxidation could potentially yield the aldehyde or carboxylic acid.

Halogenation Reactions

Under radical conditions, the methyl group can be halogenated. For example, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for introducing a bromine atom. This newly formed bromomethyl group can then undergo similar nucleophilic substitution reactions as the chloromethyl group, providing an alternative route to various derivatives.

Table 3: Functionalization of the Methyl Group at Position 5
Reaction TypePotential ProductTypical Reagents
OxidationHydroxymethyl, Aldehyde, Carboxylic AcidOxidizing Agents
HalogenationBromomethylN-Bromosuccinimide (NBS), Radical Initiator

Functionalization of the Biphenyl (B1667301) Moiety

The biphenyl group of 2-biphenyl-4-yl-4-chloromethyl-5-methyl-oxazole presents a rich platform for synthetic modification. Its two phenyl rings offer multiple sites for the introduction of new functional groups, enabling the synthesis of a diverse library of derivatives with potentially enhanced or novel properties. The electronic nature of the oxazole substituent and the interplay between the two phenyl rings govern the regioselectivity of these functionalization reactions.

Biphenyl itself undergoes electrophilic aromatic substitution, and its reactivity is analogous to that of benzene. rsc.org In the case of this compound, the oxazole ring attached at the C1-position of the first phenyl ring (Ring A) influences the reactivity of the entire biphenyl system. Generally, the oxazole moiety acts as a deactivating group, directing electrophiles to the meta positions on Ring A. Conversely, the phenyl group (Ring B) is activated by Ring A, with substitution favoring the ortho and para positions. youtube.com Due to steric hindrance, the para position (C4') is the most probable site for electrophilic attack.

Common electrophilic aromatic substitution reactions that can be applied to this scaffold include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂), typically at the 4'-position.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can install a halogen atom, which is a key functional handle for further cross-coupling reactions. wikipedia.org

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst is a reliable method for forming C-C bonds and introducing a ketone functionality. rsc.org

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Biphenyl Moiety

Reaction Reagents Major Product (Predicted)
Nitration HNO₃, H₂SO₄ 2-(4'-Nitro-biphenyl-4-yl)-4-chloromethyl-5-methyl-oxazole
Bromination Br₂, FeBr₃ 2-(4'-Bromo-biphenyl-4-yl)-4-chloromethyl-5-methyl-oxazole

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. mdpi.com To utilize these methods on the biphenyl moiety, a precursor bearing a halide or triflate group is required, which can be synthesized via electrophilic substitution as described previously. The Suzuki-Miyaura coupling is particularly prevalent for the synthesis and functionalization of biphenyl derivatives. rsc.orgnih.gov

For instance, a 4'-bromo derivative of the parent compound can be coupled with a wide array of aryl or heteroaryl boronic acids to generate more complex bi- and poly-aryl systems. nih.gov This strategy allows for the modular and efficient assembly of diverse molecular architectures.

Key palladium-catalyzed reactions applicable to the halogenated biphenyl-oxazole scaffold include:

Suzuki-Miyaura Coupling: Reaction of a bromo-biphenyl derivative with a boronic acid (or ester) in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene to form a new C-C bond at the biphenyl ring.

Buchwald-Hartwig Amination: Coupling with amines to form arylamine derivatives.

Stille Coupling: Reaction with an organostannane reagent. ignited.in

Table 2: Examples of Suzuki-Miyaura Coupling on a 4'-Bromo-Biphenyl-Oxazole Derivative

Boronic Acid Partner Catalyst/Ligand Base Solvent Expected Product
Phenylboronic acid Pd(OAc)₂ / SPhos K₂CO₃ Toluene/H₂O 2-(Terphenyl-4-yl)-4-chloromethyl-5-methyl-oxazole
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ 1,4-Dioxane 2-(4'-Methoxy-terphenyl-4-yl)-4-chloromethyl-5-methyl-oxazole

Ring-Opening and Ring-Expansion Reactions of the Oxazole Core

The oxazole ring is an aromatic heterocycle, and its stability generally precludes facile ring-opening or expansion reactions under standard conditions. However, the presence of the chloromethyl group at the C4 position introduces a reactive electrophilic center that could potentially trigger intramolecular rearrangements under specific conditions. While literature specifically detailing ring-opening or expansion for this compound is not prevalent, analogies can be drawn from other heterocyclic systems.

For example, studies on 4-chloromethyl-tetrahydropyrimidines have shown that they can undergo ring expansion to form diazepine derivatives upon treatment with nucleophiles. rsc.org A hypothetical pathway for the oxazole analog could involve the intramolecular displacement of the chloride by the oxazole nitrogen atom to form a strained bicyclic aziridinium-type intermediate. Subsequent nucleophilic attack on this intermediate could lead to cleavage of one of the original oxazole ring bonds, resulting in an expanded ring system.

Alternatively, harsh reaction conditions, such as treatment with strong acids or bases, or photochemical activation, could potentially lead to ring cleavage. The oxazole ring can also participate as a diene in Diels-Alder reactions, which, while not a ring-opening reaction in itself, transforms the five-membered ring into a bicyclic adduct that can undergo subsequent reactions. clockss.org Further research is required to explore these potential transformation pathways for this specific oxazole derivative.

Synthesis of Advanced Polyheterocyclic Systems Incorporating this compound

The 4-chloromethyl group is an exceptionally versatile functional handle for the synthesis of more complex molecular structures and polyheterocyclic systems. nih.gov As a reactive electrophile, it readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the covalent linkage of the biphenyl-oxazole core to other heterocyclic scaffolds. beilstein-journals.org

This synthetic strategy is a cornerstone for building molecules with extended conjugation or for linking pharmacophoric fragments in medicinal chemistry. The reactivity of the chloromethyl group allows for the construction of diverse molecular libraries by reacting the parent compound with various nucleophilic heterocycles.

Examples of such transformations include:

Reaction with N-nucleophiles: Amines, anilines, and nitrogen-containing heterocycles (e.g., imidazole, pyrazole, indole) can displace the chloride to form a C-N bond, linking the two systems.

Reaction with S-nucleophiles: Thiols and thiophenols react to form thioether linkages (C-S bond). nih.gov

Reaction with O-nucleophiles: Alcohols and phenols can form ether linkages (C-O bond), although this often requires basic conditions to generate the more nucleophilic alkoxide or phenoxide. nih.gov

These reactions provide a straightforward and modular approach to advanced polyheterocyclic systems, where the biphenyl-oxazole unit serves as a central building block.

Table 3: Synthesis of Polyheterocyclic Systems via Nucleophilic Substitution

Nucleophile Reaction Conditions Resulting Linkage Product Class
Indole NaH, DMF C-N Indole-Methyl-Oxazole-Biphenyl
2-Mercaptobenzimidazole K₂CO₃, Acetone C-S Benzimidazole-Thioether-Oxazole-Biphenyl
4-Hydroxycoumarin Cs₂CO₃, CH₃CN C-O Coumarin-Ether-Oxazole-Biphenyl

Theoretical and Computational Studies of 2 Biphenyl 4 Yl 4 Chloromethyl 5 Methyl Oxazole

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of a molecule. These calculations allow for the precise determination of electron distribution, orbital energies, and other electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized ground state geometry. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. irjweb.com

Illustrative Ground State Properties of this compound (Hypothetical Data)

PropertyCalculated Value (Hypothetical)
Total Electronic Energy-1285.45 Hartree
Dipole Moment3.12 Debye
Bond Length (Oxazole C=N)1.29 Å
Bond Length (Oxazole C-O)1.36 Å
Dihedral Angle (Biphenyl C-C-C-C)38.5°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.com

The spatial distribution of the HOMO and LUMO across the molecular structure is also highly informative. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) system, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the oxazole (B20620) ring and the electron-withdrawing chloromethyl group, marking these as the probable sites for nucleophilic attack.

Illustrative Frontier Molecular Orbital Properties (Hypothetical Data)

ParameterEnergy Value (eV)
HOMO Energy-6.15 eV
LUMO Energy-1.25 eV
HOMO-LUMO Gap (ΔE)4.90 eV

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, its actual behavior, particularly in solution, is dynamic. Conformational analysis and molecular dynamics simulations are used to explore the molecule's flexibility and the influence of its environment.

Conformational Preferences and Energy Landscapes

The structure of this compound is not rigid. It possesses several rotatable single bonds, most notably the bond connecting the biphenyl group to the oxazole ring and the bond linking the two phenyl rings within the biphenyl moiety. Rotation around these bonds gives rise to different spatial arrangements, or conformers, each with a distinct energy level.

Illustrative Relative Energies of Key Conformers (Hypothetical Data)

ConformerBiphenyl Dihedral AngleRelative Energy (kcal/mol)
Conformer 1 (Global Minimum)38°0.00
Conformer 290°2.50
Conformer 3 (Planar)1.85

Solvent Effects on Conformation and Reactivity

In a real-world chemical or biological system, molecules are rarely in the gas phase; they are typically surrounded by a solvent. The solvent can have a significant impact on a molecule's conformation and reactivity through intermolecular interactions. nih.gov Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, a polar solvent would likely stabilize conformers with a larger dipole moment. Furthermore, the solvent can influence the electronic properties, often leading to a slight reduction in the HOMO-LUMO gap, which could enhance reactivity. Molecular dynamics (MD) simulations can provide an even more detailed picture by explicitly modeling individual solvent molecules and tracking the molecule's dynamic movements and conformational changes over time. nih.gov

Prediction of Spectroscopic Signatures

Computational chemistry is also a powerful tool for predicting the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental data and confirming a synthesized structure. nih.gov Methods such as Time-Dependent DFT (TD-DFT) can be used to simulate electronic transitions, providing theoretical UV-Visible absorption spectra. rsc.org

Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical infrared (IR) spectrum can be generated. The calculation of nuclear magnetic shieldings allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both proton (¹H) and carbon (¹³C) atoms. These predicted spectra, while not providing explicit property values in this context, serve as a crucial bridge between theoretical models and experimental characterization, aiding in the structural elucidation of complex molecules like this compound. ejournal.by

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and confirmation. nih.gov For "this compound," this process would typically involve geometry optimization of the molecule's ground state using Density Functional Theory (DFT), a common quantum chemical method. mdpi.com Functionals such as B3LYP or M06-2X combined with a suitable basis set like 6-311++G(d,p) are often employed for this purpose. researchgate.netnih.gov

Once the optimized geometry is obtained, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts for ¹H and ¹³C nuclei would be compared against experimental data if available, to validate the computed structure. Discrepancies between computed and experimental shifts can provide insights into conformational dynamics or solvent effects that may not have been included in the initial gas-phase calculations.

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for Key Nuclei in this compound. (Note: This data is illustrative and represents typical results from such a computational study.)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Oxazole C2161.5-
Oxazole C4148.2-
Oxazole C5129.8-
Biphenyl C4'141.37.70 (d)
Chloromethyl (-CH₂Cl)45.14.65 (s)
Methyl (-CH₃)11.92.40 (s)

Vibrational Frequency Analysis (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational frequency analysis is instrumental in assigning the observed spectral bands to specific molecular motions. researchgate.net This analysis is performed on the optimized geometry of "this compound," typically at the same DFT level used for geometry optimization.

The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the molecule's constituent atoms. A detailed assignment can be achieved through Potential Energy Distribution (PED) analysis. nih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound. (Note: This data is illustrative. Frequencies are typically scaled to improve agreement with experimental values.)

Calculated Frequency (cm⁻¹)AssignmentPredicted IR Intensity
3080-3050Aromatic C-H stretchMedium
2980-2930Methyl/Chloromethyl C-H stretchMedium-Weak
1610Oxazole C=N stretchStrong
1520Biphenyl C=C ring stretchStrong
1380Methyl C-H bendMedium
760C-Cl stretchStrong

Reaction Pathway Energetics and Transition State Theory

Computational chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface (PES) of a chemical transformation. For "this compound," a key reaction of interest would be the nucleophilic substitution at the chloromethyl group, a common transformation for such compounds. rsc.org

Using computational methods, the geometries of reactants, products, and any intermediates are optimized. Crucially, the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is also located and optimized. arxiv.org The authenticity of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. jcchems.com

Calculation of Activation Barriers for Key Transformations

The activation barrier (ΔE‡) is a critical kinetic parameter, defined as the energy difference between the transition state and the reactants. Its calculation is fundamental to understanding the feasibility and rate of a reaction under given conditions.

For a hypothetical Sₙ2 reaction where a nucleophile (e.g., OH⁻) attacks the chloromethyl group of "this compound," the activation barrier would be calculated as:

ΔE‡ = E(Transition State) - E(Reactants)

These energy calculations must account for zero-point vibrational energy (ZPVE) corrections and are often performed at a high level of theory to ensure accuracy. Solvation effects can also be incorporated using implicit or explicit solvent models, as reaction barriers can be highly sensitive to the solvent environment.

Table 3: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction. (Note: This data is for illustrative purposes.)

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + Nucleophile)0.0
Transition State+18.5
Products-12.0
Calculated Activation Barrier (ΔE‡) 18.5

In Silico Design of Novel Derivatives with Modified Reactivity

The insights gained from computational studies on the parent molecule can be leveraged for the in silico design of new derivatives with tailored properties. mdpi.comnih.gov For "this compound," one might aim to modify the reactivity of the chloromethyl group.

By introducing various electron-donating or electron-withdrawing substituents at different positions on the biphenyl rings, it is possible to systematically study their electronic effects on the reaction of interest. For instance, adding an electron-withdrawing group (e.g., -NO₂) to the biphenyl system would likely stabilize the transition state of a nucleophilic attack, thereby lowering the activation barrier and increasing the reaction rate. Conversely, an electron-donating group (e.g., -OCH₃) might have the opposite effect. Computational screening of a library of virtual derivatives allows for the pre-selection of the most promising candidates for future synthesis and experimental validation. researchgate.net

Table 4: Illustrative In Silico Screening of Derivatives to Modify Reactivity. (Note: This table is a hypothetical representation of a computational screening study.)

Substituent on Biphenyl RingPositionPredicted ΔE‡ (kcal/mol) for Sₙ2 ReactionPredicted Change in Reactivity
None (Parent Molecule)-18.5Baseline
-NO₂ (Nitro)para-16.2Increased
-OCH₃ (Methoxy)para-19.8Decreased
-CF₃ (Trifluoromethyl)meta-17.1Increased

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Biphenyl 4 Yl 4 Chloromethyl 5 Methyl Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques is required for complete structural elucidation.

Based on the analysis of similar structures, the predicted ¹H and ¹³C NMR chemical shifts for the core structure are presented below. The biphenyl (B1667301) moiety is expected to show characteristic signals in the aromatic region (7.0-8.5 ppm in ¹H NMR and 120-145 ppm in ¹³C NMR). The protons and carbon of the methyl and chloromethyl groups attached to the oxazole (B20620) ring will have distinct chemical shifts. For instance, the methyl group protons are predicted to appear around 2.4 ppm and the chloromethyl protons around 4.7 ppm. rsc.orgnih.gov

Predicted ¹H and ¹³C NMR Data for the Core Moieties

MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Biphenyl H-2', H-6'~7.7 - 7.9 (d)~127 - 129
Biphenyl H-3', H-5'~7.4 - 7.6 (t)~128 - 130
Biphenyl H-4'~7.3 - 7.5 (t)~127 - 129
Biphenyl H-2, H-6~8.0 - 8.2 (d)~126 - 128
Biphenyl H-3, H-5~7.6 - 7.8 (d)~129 - 131
Oxazole -CH₃~2.4~10 - 12
Oxazole -CH₂Cl~4.7~35 - 40
Oxazole C-2-~160 - 162
Oxazole C-4-~148 - 150
Oxazole C-5-~125 - 127

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To definitively assign the predicted proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial for confirming the coupling patterns within the two phenyl rings of the biphenyl group. Cross-peaks would be observed between adjacent aromatic protons, allowing for the unambiguous assignment of the ortho, meta, and para positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is instrumental in assigning the carbon signals based on their attached protons. For example, the proton signal at ~2.4 ppm would show a correlation to the carbon signal at ~10-12 ppm, confirming the assignment of the methyl group. Similarly, the chloromethyl protons (~4.7 ppm) would correlate to their corresponding carbon (~35-40 ppm). science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is vital for connecting the different structural fragments of the molecule. Key expected correlations would include:

The biphenyl protons showing correlations to the C-2 carbon of the oxazole ring, confirming the attachment of the biphenyl group at this position.

The methyl protons (~2.4 ppm) showing a correlation to the C-5 and C-4 carbons of the oxazole ring.

The chloromethyl protons (~4.7 ppm) showing a correlation to the C-4 and C-5 carbons of the oxazole ring.

These correlations, when analyzed together, would provide a comprehensive and unambiguous structural map of the molecule. youtube.com

Advanced NMR Techniques for Stereochemical Assignments

The target molecule, this compound, does not possess any chiral centers. Therefore, stereochemical assignment using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would not be necessary for the primary structure. However, if derivatives with chiral centers were to be synthesized, these techniques would become critical for determining the relative or absolute stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₉H₁₆ClNO), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Calculated Exact Mass for C₁₉H₁₆ClNO

IsotopeExact Mass (Da)
¹²C₁₉228.00000
¹H₁₆16.12576
³⁵Cl₁34.96885
¹⁴N₁14.00307
¹⁶O₁15.99491
Total 309.09199

The observation of a molecular ion peak at m/z 309.0920 in an HRMS spectrum would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) which is then subjected to fragmentation. The resulting product ions provide valuable information about the structure of the molecule. The fragmentation of this compound is expected to proceed through several key pathways based on the analysis of similar compounds. nih.govulisboa.ptresearchgate.net

A primary fragmentation event would likely be the cleavage of the C-Cl bond, leading to the loss of a chlorine radical and the formation of a stable carbocation. Another expected fragmentation pathway is the cleavage of the oxazole ring. The biphenyl moiety itself is quite stable and would likely remain intact in many of the major fragments. researchgate.net

Predicted Key MS/MS Fragments

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragment Structure
309.09 ([M]⁺)274.12Cl•[M - Cl]⁺
309.09 ([M]⁺)273.11HCl[M - HCl]⁺
309.09 ([M]⁺)152.06C₉H₈ClNO[Biphenyl]⁺
274.12259.09CH₃•[M - Cl - CH₃]⁺
274.12180.08C₆H₅CN[Biphenyl-CO]⁺

Note: The m/z values are for the most abundant isotopes.

X-Ray Crystallography for Solid-State Structure Determination

Based on crystallographic data of structurally related 2,5-diaryl substituted heterocyclic compounds, it is anticipated that the biphenyl group and the oxazole ring will not be perfectly coplanar. researchgate.net There will be a dihedral angle between the planes of the two phenyl rings of the biphenyl moiety, as well as a dihedral angle between the plane of the oxazole ring and the adjacent phenyl ring. These torsional angles are influenced by steric hindrance between adjacent hydrogen atoms.

The solid-state packing of the molecules in the crystal lattice would be governed by intermolecular interactions such as π-π stacking between the aromatic rings and weaker van der Waals forces. The precise determination of these structural parameters is only possible through experimental X-ray diffraction analysis.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of the compound This compound is not publicly available. Detailed research findings from single-crystal X-ray diffraction, conformational analysis in the crystalline state, infrared (IR) and Raman spectroscopy, and UV-Vis spectroscopy for this particular molecule have not been published in the accessible literature.

Therefore, it is not possible to provide the detailed, data-rich article as requested in the specified outline. The generation of scientifically accurate content, including data tables for crystallographic parameters, vibrational frequencies, and electronic transitions, is contingent on the availability of primary research data, which is currently absent for this specific chemical compound.

To fulfill the user's request, published experimental data from peer-reviewed scientific sources would be required. Without such data, any attempt to generate the requested article would rely on speculation and extrapolation from related but distinct compounds, which would violate the strict instruction to focus solely on "this compound".

Synthetic Utility of 2 Biphenyl 4 Yl 4 Chloromethyl 5 Methyl Oxazole As a Versatile Building Block

Application in the Synthesis of Complex Organic Molecules

The chloromethyl group is the primary anchor for the elaboration of the 2-biphenyl-4-yl-4-chloromethyl-5-methyl-oxazole core into more complex structures. This electrophilic handle is readily susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.de

The reactivity of the chloromethyl group can be harnessed in several ways:

Nucleophilic Substitution Reactions: A broad range of nucleophiles can displace the chloride ion. For instance, reaction with primary or secondary amines yields aminomethyl derivatives, while reaction with thiols or thiolates produces thiomethyl ethers. nih.gov Alkoxides can be used to introduce alkoxy-methyl groups. These reactions are typically straightforward and provide a reliable method for adding new functionalities to the oxazole (B20620) core.

Formation of Carbon-Carbon Bonds: The chloromethyl group can react with stabilized carbanions, such as those derived from malonates or cyanoacetates, in C-alkylation reactions. nih.gov This allows for the extension of the carbon skeleton and the introduction of functionalities that can be further manipulated. For example, the product of a malonate alkylation can be hydrolyzed and decarboxylated to yield a carboxylic acid derivative.

Wittig-type Reactions: Conversion of the chloromethyl group to a phosphonium (B103445) salt, followed by reaction with an aldehyde or ketone in a Wittig reaction, can be used to form a vinyl-substituted oxazole. This introduces an alkene functionality that can participate in a variety of subsequent reactions, such as Diels-Alder cycloadditions or olefin metathesis.

The following table illustrates some of the potential transformations of this compound with various nucleophiles and reagents to form more complex organic molecules.

Reagent/NucleophileReaction TypeResulting Functional GroupPotential Application
Secondary Amine (e.g., Piperidine)Nucleophilic SubstitutionAminomethylIntroduction of basic nitrogen atoms for further functionalization or to create ligands.
Thiol (e.g., Thiophenol)Nucleophilic SubstitutionThiomethyl etherIncorporation of sulfur for further oxidation or use in metal coordination.
Sodium CyanideNucleophilic SubstitutionCyanomethylPrecursor to carboxylic acids, amides, or amines after hydrolysis or reduction.
Diethyl MalonateC-AlkylationMalonate ester derivativeIntermediate for the synthesis of carboxylic acids or other difunctional compounds.
Triphenylphosphine followed by a baseWittig Reaction PrecursorPhosphonium saltCan be used to introduce vinyl groups for polymerization or further functionalization.

Role in Medicinal Chemistry Intermediate Synthesis

The oxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs. thepharmajournal.com Biphenyl-oxazole derivatives, in particular, have been investigated as inhibitors of various enzymes. nih.gov While this section will not discuss biological activity, it will focus on the synthetic pathways where this compound can serve as a key intermediate for creating molecules of medicinal interest.

The utility of this building block in medicinal chemistry stems from its ability to be readily converted into a variety of derivatives. The chloromethyl group allows for the systematic modification of the substituent at the 4-position of the oxazole ring, which can be crucial for structure-activity relationship (SAR) studies.

For example, a common strategy in drug discovery is to introduce different amine functionalities to probe their interaction with a biological target. Starting from this compound, a library of diverse amine derivatives can be synthesized through nucleophilic substitution with a panel of primary and secondary amines.

Furthermore, the biphenyl (B1667301) moiety can be synthesized with various substituents on either of the phenyl rings, for example, through the use of substituted boronic acids in a Suzuki coupling reaction during the initial stages of the synthesis. tandfonline.com This allows for another dimension of structural diversity to be explored.

The following table outlines the synthesis of potential medicinal chemistry intermediates starting from this compound.

ReagentResulting IntermediatePotential Scaffold Type
Ammonia2-Biphenyl-4-yl-4-aminomethyl-5-methyl-oxazolePrimary amine for further derivatization.
Hydrazine2-Biphenyl-4-yl-4-hydrazinylmethyl-5-methyl-oxazoleHydrazine derivative for the synthesis of hydrazones or pyrazoles.
Sodium Azide2-Biphenyl-4-yl-4-azidomethyl-5-methyl-oxazoleAzide for "click" chemistry (cycloaddition reactions).
Potassium PhthalimidePhthalimidomethyl derivativeGabriel synthesis precursor for primary amines.

Contribution to Materials Science Precursor Synthesis

Biphenyl derivatives are widely used in materials science due to their rigid, planar structure, which can impart desirable properties such as thermal stability and liquid crystallinity. rsc.orgnih.gov They are found in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and high-performance polymers. nih.gov The this compound molecule can serve as a precursor for the synthesis of novel functional materials.

The chloromethyl group can be converted into a variety of functional groups suitable for polymerization or for attachment to a polymer backbone. For instance:

Polymerizable Groups: The chloromethyl group can be converted to a vinyl group (via a Wittig-type reaction) or an acrylate/methacrylate group (by reaction with the corresponding carboxylic acid salt). These monomers can then be polymerized to form polymers with pendant biphenyl-oxazole moieties.

Crosslinking Agents: If a difunctional biphenyl derivative is used in the initial synthesis (e.g., 4,4'-bis(boronic acid)), and this is carried through to form a bis(chloromethyl-oxazole) derivative, this molecule could act as a crosslinking agent to improve the thermal and mechanical properties of polymers.

Precursors for Conjugated Materials: The biphenyl-oxazole core is a conjugated system. By extending this conjugation through reactions at the chloromethyl position (e.g., forming a stilbene-like structure), it may be possible to synthesize new materials with interesting photophysical properties for applications in organic electronics. Biphenyl derivatives are known to be used in the development of OLEDs and organic semiconductors. rsc.orgnih.gov

The table below provides examples of how this compound can be modified to create precursors for materials science applications.

Reaction SequenceResulting Functional GroupPotential Material Application
1. Reaction with Triphenylphosphine2. Wittig reaction with formaldehydeVinylMonomer for addition polymerization.
Reaction with potassium acrylateAcrylate esterMonomer for free-radical polymerization.
Conversion to a diol, followed by reaction with a diisocyanateUrethane linkageBuilding block for polyurethanes.
Reaction with a bisphenolEther linkageComponent for polyether synthesis.

Future Research Directions and Unexplored Avenues for 2 Biphenyl 4 Yl 4 Chloromethyl 5 Methyl Oxazole

Development of Asymmetric Synthetic Routes

The 4-chloromethyl-5-methyl-oxazole core of the target molecule contains a stereocenter at the C4 position if the chloromethyl group is considered as a point of further substitution. The development of asymmetric synthetic routes to access enantiomerically pure forms of this and related compounds is a significant area for future research.

Current strategies for the asymmetric synthesis of substituted oxazoles often rely on organocatalytic methods or the use of chiral auxiliaries. For instance, organocatalytic approaches have been successful in the enantioselective synthesis of α-chiral 1,3-azoles from enals through an epoxidation or aziridination followed by an in situ cyclization. thieme-connect.com Future work could adapt these methods, potentially using a chiral catalyst to control the stereochemistry at the C4 position during the formation of the oxazole (B20620) ring.

Another promising avenue is the use of chiral ligands in metal-catalyzed reactions. researchgate.net For example, novel planar-chiral oxazole-pyridine N,N-ligands have been successfully applied in palladium-catalyzed asymmetric cyclization reactions, demonstrating excellent enantioselectivity. acs.org Research into new chiral ligands that could be effective for the asymmetric synthesis of 4,5-disubstituted oxazoles would be highly valuable.

Furthermore, the synthesis of chiral oxazolidin-2-ones from readily available amino acids has been demonstrated as a route to potential chiral auxiliaries. nih.gov This suggests that a chiral pool approach, starting from a chiral precursor, could be a viable strategy for the enantioselective synthesis of 2-Biphenyl-4-yl-4-chloromethyl-5-methyl-oxazole.

Potential Asymmetric Synthetic Strategy Key Features Potential Outcome
OrganocatalysisUse of chiral catalysts to direct stereoselective ring formation. thieme-connect.comEnantiomerically enriched 4-substituted oxazoles.
Chiral Ligand Metal CatalysisEmployment of novel chiral ligands (e.g., oxazole-pyridine based) in metal-catalyzed reactions. acs.orgHigh enantioselectivity in the formation of the chiral center.
Chiral Pool SynthesisStarting from enantiomerically pure precursors (e.g., derived from amino acids). nih.govAccess to specific enantiomers of the target compound.

Photochemical and Electrochemical Reactivity Studies

The conjugated system of the biphenyl (B1667301) and oxazole rings, along with the presence of a chloromethyl group, suggests that this compound may exhibit interesting photochemical and electrochemical properties.

Photochemical Reactivity: Oxazole rings are known to undergo photolysis and photochemical transformations. tandfonline.com For example, irradiation of some oxazole derivatives can lead to photoisomerization or photooxygenation reactions. srce.hr Future research could investigate the photostability of the target molecule and explore its potential for photochemical reactions, such as rearrangements or cycloadditions. The biphenyl moiety may also influence the excited-state dynamics of the molecule. Theoretical studies on the photochemical transposition reaction of oxazole have provided insights into the underlying mechanisms, which could guide experimental investigations. acs.org

Electrochemical Reactivity: The chloromethyl group is a key feature for electrochemical studies. The electrochemical reduction of chlorinated aromatic compounds is a known process and can be influenced by catalysts. nih.govnih.gov Investigating the electrochemical reduction of the chloromethyl group in this compound could reveal pathways for its functionalization or degradation. Additionally, the electrochemical oxidation of the molecule could be explored, which might involve the biphenyl or oxazole rings, potentially leading to the formation of novel coupled products or polymers. The electrochemical chlorination of aromatic compounds has also been studied and could provide comparative insights. researchgate.net

Area of Study Potential Reaction Type Significance
PhotochemistryPhotoisomerization, Photooxygenation, Photolysis tandfonline.comsrce.hrUnderstanding of light-induced transformations and material stability.
ElectrochemistryReduction of the chloromethyl group, Oxidation of the aromatic system nih.govnih.govDevelopment of new functionalization methods and understanding of redox behavior.

Green Synthesis and Sustainable Chemistry Aspects

The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing more environmentally benign methods for the synthesis of this compound.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage. ijpsonline.comresearchgate.net The application of microwave irradiation to the synthesis of oxazole derivatives has been well-documented and could be optimized for the target compound. ijpsonline.comacs.orgasianpubs.orgeurekaselect.com

Ultrasound-assisted synthesis, or sonochemistry, is another green technique that can enhance reaction rates and yields. nih.gov Exploring the use of ultrasound in the key bond-forming steps for the synthesis of the target molecule could lead to more efficient and sustainable processes.

Green Chemistry Approach Advantages Potential Application
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. researchgate.netacs.orgSynthesis of the oxazole ring and Suzuki coupling for the biphenyl moiety.
Ultrasound-Assisted SynthesisEnhanced reaction rates and yields. nih.govKey cyclization and substitution reactions.
Green Solvents and CatalystsReduced environmental impact, potential for catalyst recycling. ijpsonline.comkthmcollege.ac.inUse of water or ionic liquids as reaction media; development of recyclable catalysts.

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique combination of functional groups in this compound opens up possibilities for exploring novel reaction pathways and potential catalytic applications.

The chloromethyl group is a versatile handle for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The oxazole ring itself can participate in electrophilic substitution, primarily at the C5 position, and can also act as a diene in Diels-Alder reactions to form pyridine derivatives. wikipedia.org

The biphenyl moiety can undergo further functionalization through electrophilic aromatic substitution. The combination of these reactive sites allows for the design of complex molecular architectures. For instance, Suzuki-Miyaura cross-coupling reactions are a modern and versatile method for synthesizing biphenyl derivatives and could be used to modify the biphenyl group of the target molecule. biosynce.com

Reactive Site Potential Reaction Possible Outcome
Chloromethyl GroupNucleophilic SubstitutionIntroduction of new functional groups.
Oxazole RingElectrophilic Substitution, Diels-Alder Reaction wikipedia.orgFurther functionalization of the oxazole core, synthesis of pyridine derivatives.
Biphenyl MoietyElectrophilic Aromatic Substitution, Suzuki-Miyaura Coupling biosynce.comModification of the biphenyl unit.
Whole MoleculeLigand in Catalysis mdpi.comalfachemic.comDevelopment of new catalysts for organic synthesis.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational modeling is a powerful tool for understanding the structure, properties, and reactivity of molecules. For this compound, computational studies can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. irjweb.comresearchgate.net This information can help in understanding the reactivity of the different functional groups and in interpreting experimental data. Studies on the electronic structure of oxazole have provided fundamental insights into its properties. scispace.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of related compounds with their biological activity or other properties. nih.gov By designing and synthesizing a library of derivatives of the target molecule, QSAR models could be developed to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

Molecular dynamics simulations could be used to study the conformational flexibility of the molecule and its interactions with other molecules or biological targets. This would be particularly relevant if the compound is being investigated for potential applications in medicinal chemistry or materials science.

Computational Method Information Gained Application
Density Functional Theory (DFT)Optimized geometry, electronic structure, spectroscopic properties. irjweb.comresearchgate.netPredicting reactivity, interpreting experimental data.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with activity/properties. nih.govGuiding the design of new derivatives with enhanced properties.
Molecular Dynamics (MD)Conformational analysis, intermolecular interactions.Understanding behavior in different environments and interactions with biological targets.

Q & A

Q. How to ensure reproducibility in multi-step syntheses involving moisture-sensitive intermediates?

  • Methodology : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., chloromethylation). Document reaction parameters (e.g., water content via Karl Fischer titration). Share detailed protocols via platforms like ChemRxiv to standardize procedures .

Tables for Key Data

Q. Table 1. Representative Synthesis Conditions for Oxazole Derivatives

StepReagents/ConditionsYield RangeKey ChallengesRef.
CyclizationEthanol, glacial acetic acid, reflux (4h)45–65%Over-chlorination
ChloromethylationPCl5_5, DCM, 0°C60–75%Moisture sensitivity

Q. Table 2. Computational Tools for Activity Prediction

ToolApplicationMetricsRef.
AutoDock VinaDocking to kinase targetsBinding energy (ΔG)
Gaussian 16DFT (steric/electronic effects)HOMO-LUMO gap

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.